molecular formula C11H9NO3 B178259 4-(1,3-オキサゾール-5-イル)安息香酸メチル CAS No. 179057-14-8

4-(1,3-オキサゾール-5-イル)安息香酸メチル

カタログ番号: B178259
CAS番号: 179057-14-8
分子量: 203.19 g/mol
InChIキー: LFNHUUMUCVZCGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-(1,3-oxazol-5-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(1,3-oxazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .

Industrial Production Methods

In industrial settings, the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity .

化学反応の分析

Types of Reactions

Methyl 4-(1,3-oxazol-5-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

Uniqueness

Methyl 4-(1,3-oxazol-5-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry .

生物活性

Methyl 4-(1,3-oxazol-5-yl)benzoate is a compound that has garnered attention due to its biological activity, particularly as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II). This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Enzyme : The primary target of Methyl 4-(1,3-oxazol-5-yl)benzoate is hCA II, an enzyme that plays a crucial role in various physiological processes including acid-base balance and fluid secretion in tissues.

Mode of Action : This compound acts as an isoform-selective inhibitor , meaning it selectively inhibits the activity of hCA II without significantly affecting other isoforms of carbonic anhydrases. This selectivity is vital for minimizing side effects and enhancing therapeutic efficacy in clinical applications.

Biological Effects

The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate has several notable biological implications:

  • Antimicrobial Activity : Research indicates that this compound enhances the antimicrobial effects of carbapenems (like meropenem) and aminoglycosides (such as gentamicin) against antibiotic-resistant strains of bacteria including Enterococcus faecium, Enterococcus faecalis, and Escherichia coli. This suggests a potential role in treating infections caused by resistant pathogens.
  • Ophthalmological Applications : Given the role of hCA II in ocular physiology, Methyl 4-(1,3-oxazol-5-yl)benzoate may have applications in treating conditions like glaucoma. By inhibiting hCA II, it could potentially reduce intraocular pressure.

Study on Antimicrobial Potency

In a study evaluating the compound's antimicrobial properties, Methyl 4-(1,3-oxazol-5-yl)benzoate was tested alongside traditional antibiotics. The results showed a potentiated effect , where the combination therapy significantly reduced bacterial load compared to antibiotics used alone. The study highlighted its potential as an adjunct therapy in antibiotic regimens for resistant infections.

Pharmacokinetics and Metabolism

A pharmacokinetic study involving animal models (Wistar rats and Soviet Chinchilla rabbits) assessed the absorption and metabolism of Methyl 4-(1,3-oxazol-5-yl)benzoate. The compound was administered intraperitoneally, and subsequent blood and urine samples were analyzed using HPLC-MS/MS to identify metabolites. Key findings included:

  • Identification of several metabolites such as N-hydroxy derivatives.
  • Insights into the biotransformation pathways which are crucial for understanding its pharmacological profile .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Features
Methyl 4-(1,3-oxazol-5-yl)benzoateIsoxazoleSelective inhibitor of hCA II; enhances antibiotic efficacy
Methyl 3-(oxazol-4-yl)benzoateOxazole DerivativeExhibits broad biological activity; potential for drug development
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamideSulfonamide DerivativeKnown for antimicrobial properties

This table illustrates the unique features of Methyl 4-(1,3-oxazol-5-yl)benzoate compared to other compounds within the same family. Its specific interactions with biological targets make it a candidate for further pharmacological exploration.

特性

IUPAC Name

methyl 4-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNHUUMUCVZCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363129
Record name methyl 4-(1,3-oxazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-14-8
Record name methyl 4-(1,3-oxazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(1,3-oxazol-5-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-formylbenzoate (Aldrich Chemical Co., St. Louis, Mo.) (5.0 g, 30.5 mmol), anhydrous potassium carbonate (4.55 g, 33 mmol) and p-toluenesulfonylmethyl isocyanide (TOSMIC, Aldrich Chemical Co.) (6.83 g, 30.5 mmol) were refluxed in methanol (100 ml) for 3.5 hours The mixture was then concentrated to dryness in vacuo. The residue was dissolved in ethyl acetate, washed twice with water, dried and concentrated in vacuo to give methyl 4-(1,3-oxazol-5-yl)benzoate as a beige solid (4.95 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated, except that methyl 4-formylbenzoate (4.92 g) and p-toluenesulfonylmethylisocyanate (7.03 g) were used, to thereby yield the title compound (5.28 g).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。